molecular formula C3H10ClN B7827129 Ethylmethylamine hydrochloride

Ethylmethylamine hydrochloride

Cat. No.: B7827129
M. Wt: 95.57 g/mol
InChI Key: GEHLEADVHVVTET-UHFFFAOYSA-N
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Description

Ethylmethylamine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of ethylmethylamine, where the amine group is protonated to form a hydrochloride salt. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylamine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: 0-5°C during the initial addition of reagents.

    Solvent: Anhydrous ether or benzene.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes. These methods often involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems allows for precise control over temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: Ethylmethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different alkylated products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of ethylmethylamide or ethylmethyl nitrile.

    Reduction: Formation of ethylamine or methylamine.

    Substitution: Formation of various alkylated amines.

Scientific Research Applications

Ethylmethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethylmethylamine hydrochloride involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    Methylamine: A primary amine with similar reactivity but different physical properties.

    Ethylamine: Another primary amine with comparable chemical behavior.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Uniqueness: Ethylmethylamine hydrochloride is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This structural feature imparts distinct reactivity and physical properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

ethyl(methyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHLEADVHVVTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-60-2
Record name Ethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N-methyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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